molecular formula C7H9NO2S B1296731 Ethyl 4-methylthiazole-2-carboxylate CAS No. 7210-73-3

Ethyl 4-methylthiazole-2-carboxylate

Cat. No.: B1296731
CAS No.: 7210-73-3
M. Wt: 171.22 g/mol
InChI Key: YJWKNFZGGQBYGD-UHFFFAOYSA-N
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Description

Ethyl 4-methylthiazole-2-carboxylate is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is known for its aromatic properties due to the presence of the thiazole ring, which allows for electron delocalization. It is commonly used as a building block in organic synthesis and has various applications in the pharmaceutical and chemical industries .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-methylthiazole-2-carboxylate can be synthesized through a one-pot procedure involving commercially available starting materials. The process typically involves the reaction of ethyl acetoacetate, N-bromosuccinimide, and thiourea or its derivatives under mild conditions. This method is preferred over traditional two-step reactions due to its simplicity and higher yield .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of solid acid catalysts like xanthan sulfuric acid or radical initiators such as benzoyl peroxide to facilitate the formation of the thiazole ring. These methods are optimized for large-scale production to ensure efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-methylthiazole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted thiazole compounds .

Scientific Research Applications

Ethyl 4-methylthiazole-2-carboxylate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Ethyl 4-methylthiazole-2-carboxylate can be compared with other similar thiazole derivatives:

Uniqueness: this compound is unique due to its specific substitution pattern on the thiazole ring, which influences its reactivity and applications in various fields .

Properties

IUPAC Name

ethyl 4-methyl-1,3-thiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2S/c1-3-10-7(9)6-8-5(2)4-11-6/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJWKNFZGGQBYGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=CS1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20340778
Record name Ethyl 4-methylthiazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20340778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7210-73-3
Record name Ethyl 4-methylthiazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20340778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 4-methyl-1,3-thiazole-2-carboxylate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Ethyl thiooxamate (3.0 g, 22 mmol) was dissolved in ethanol (30 mL) under argon. Chloroacetone (1.8 mL, 22 mmol) was added and the resultant solution was heated at 80° C. for 16 h. The reaction mixture was concentrated in vacuo, adsorbed onto silica gel, and purified by column chromatography on silica gel eluting with 97:3, then 95:5 hexane:ethyl acetate to afford ethyl 4-methyl-1,3-thiazole-2-carboxylate (850 mg, 22% yield) as an oil. 1H NMR (CDCl3, 300 MHz) 7.20 (s, 1H), 4.48 (q, J=7.1 Hz), 2.56 (s, 3H), 1.47 (s, 3H). MS (EI ionization) 171 (M+).
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3 g
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30 mL
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1.8 mL
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Synthesis routes and methods II

Procedure details

1-Chloropropan-2-one (0.334 mL, 4.20 mmol) and methyl 2-amino-2-thioxoacetate (500 mg, 4.20 mmol) was dissolved in EtOH. The reaction solution was heated to 80° C. for overnight, cooled to RT, concentrated and purified with a silica gel column by ISCO CombiFlash® chromatography eluting with 10%-35% EtOAc/Haptane to give the title compound as a yellowish oil (243 mg, 33.8%) as the ethyl ester. A methyl ester product was isolated as a yellow solid (104 mg, 15.8%).
Quantity
0.334 mL
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reactant
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500 mg
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Yield
33.8%

Synthesis routes and methods III

Procedure details

A solution of ethyl amino(thioxo)acetate (500 mg, 3.75 mmol) in ethanol (9.387 ml) was stirred at room temperature under an atmosphere of argon. 1-Chloro-2-propanone (0.299 ml, 3.75 mmol) was added and the solution was heated to reflux for 48 hours. The solution was allowed to cool to room temperature and then it was concentrated under reduced pressure to give a yellow coloured oily solid. The residue was chromatographed [SiO2, 0-100% EtOAc in Hexane] to give a yellow coloured oil identified as product in 208 mg.
Quantity
500 mg
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9.387 mL
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0.299 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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